铁铝榴石 (Al2Fe3(SiO4)3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Almandine is a type of garnet mineral with the chemical formula Al2Fe3(SiO4)3 . It is deep red to brownish-red in color and is commonly found in metamorphic rocks and alluvial deposits . Almandine is composed of aluminum, iron, and silicon atoms, arranged in a crystal lattice structure .

Synthesis Analysis

Almandine is the most common garnet, typically found in mica schists and gneisses, from regionally metamorphosed argillaceous sediments and pelites . It is also found in contact metamorphic hornfels .Molecular Structure Analysis

Almandine exhibits a cubic crystal system, with cations in cubic or octahedral coordination, or a combination thereof . The iron is frequently replaced by magnesium and manganese . There seems to be a triangular solid solution among the three members of the Pyralspite garnet group, which includes Almandine [Fe2+Al2 (SiO4)3], Pyrope [Mg3Al2 (SiO4)3] and Spessartine [Mn2+3Al2 (SiO4)3] .Physical And Chemical Properties Analysis

Almandine has a density of 4.15-4.20 g/cm3 . It is insoluble in water and is inert in terms of reactivity . It has a hardness of 7-8 on the Mohs scale . It is transparent to translucent with a vitreous to resinous luster .科学研究应用

1. 溶解动力学和表面电位

Hsiao 等人 (2018) 的研究表明,铁铝榴石的溶解速率可以在一定 pH 范围内进行量化,在 pH 5 附近显示出最小速率。这项研究重点关注表面电位和溶解速率之间的关系,重点关注铁铝榴石中 Si-O 键的质子和羟基促进断裂 (Hsiao 等人,2018).

2. Mössbauer 光谱研究

铁铝榴石一直是 Mössbauer 光谱研究的主题,正如 Oliveira 等人 (1987) 所指出的,他们测量了在不同温度下天然铁铝榴石样品的电场梯度张量分量,从而深入了解了其电子结构 (Oliveira 等人,1987).

3. 电子能量损失谱 (EELS) 在矿物分析中

van Aken 等人 (1999) 的一项研究展示了使用 EELS 分析铁铝榴石等矿物中的 Fe3+/ΣFe 比率。这种方法允许采用一种新的定量方法来提取矿物中的亚铁/三铁比率 (van Aken 等人,1999).

4. 石榴石的高压研究

Geiger 等人 (1992) 对合成铁铝榴石进行了温度依赖单晶 X 射线衍射和 57Fe Mössbauer 光谱的联合研究,提供了对其在不同条件下的结构性质的见解 (Geiger 等人,1992).

5. 自由能的电化学测量

Woodland 和 Wood 在 1989 年的研究探索了铁铝榴石石榴石的自由能,加深了我们对其热力学性质的理解 (Woodland 和 Wood,1989).

6. 拉曼光谱在矿物分析中

Makreski 等人 (2008) 使用 FT-拉曼光谱对铁铝榴石的研究揭示了其振动特性,对矿物鉴定和分析有影响 (Makreski 等人,2008).

7. 高压高温下的声速

Arimoto 等人 (2015) 研究了合成铁铝榴石在高压高温下的弹性波速度,为地质和材料科学应用提供了有价值的数据 (Arimoto 等人,2015).

8. 结构和热力学性质

Geiger 和 Armbruster (1997) 研究了铁铝榴石的结构动力学和热力学性质,有助于我们了解其在不同条件下的稳定性和行为 (Geiger 和 Armbruster,1997).

9. 晶体化学性质

Kuang 等人 (2019) 使用 X 射线单晶衍射和拉曼光谱研究了合成铁铝榴石-镁铝榴石固溶体的晶体化学性质,丰富了我们对其化学行为的认识 (Kuang 等人,2019).

10. 磁性结构分析

Zherebetskyy 等人 (2012) 对铁铝榴石的磁性结构进行了研究,使用电子结构计算来更好地了解其磁性 (Zherebetskyy 等人,2012).

未来方向

Almandine is industrially important for use as Garnet paper, an important abrasive . Its resistance to weathering makes it an important mineral in provenance (genesis) studies, where differences in garnet composition and trace element content may be useful indicators of parent rock source . Future research may focus on further understanding its properties and potential applications.

属性

IUPAC Name |

dialuminum;iron(2+);trisilicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKDMWHMMLJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

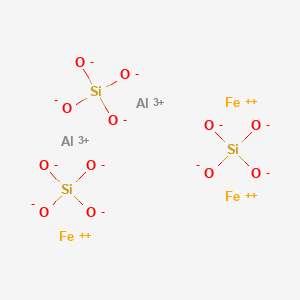

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Fe3O12Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Almandine (Al2Fe3(SiO4)3) | |

CAS RN |

1302-62-1 |

Source

|

| Record name | Almandite garnet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,5aS,8aS,9aS)-3-Ethyldecahydrocyclopenta[4,5]pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1170582.png)